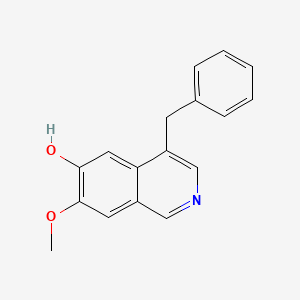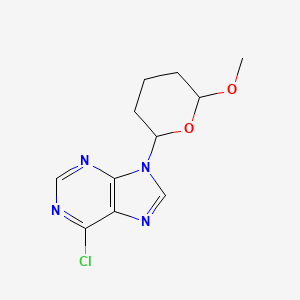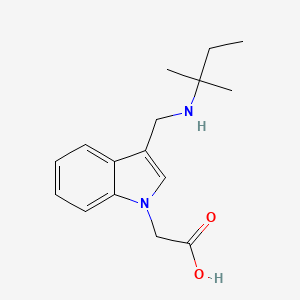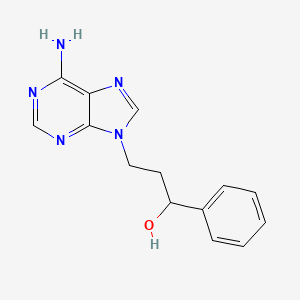
Methyl 2-chloro-6-nitroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-6-nitroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-nitroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloroquinoline-4-carboxylic acid, followed by esterification to introduce the methyl ester group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-nitroquinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-6-aminoquinoline-4-carboxylate.
Ester Hydrolysis: Formation of 2-chloro-6-nitroquinoline-4-carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-6-nitroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-nitroquinoline-4-carboxylate is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and ester functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylquinoline-4-carboxylate
- 2-Chloro-6-nitroquinoline
- Methyl 2-chloroquinoline-4-carboxylate
Uniqueness
Methyl 2-chloro-6-nitroquinoline-4-carboxylate is unique due to the presence of both a nitro group and a methyl ester group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives. The nitro group enhances the compound’s electron-withdrawing properties, while the ester group provides a site for further chemical modification.
Properties
CAS No. |
103646-11-3 |
|---|---|
Molecular Formula |
C11H7ClN2O4 |
Molecular Weight |
266.64 g/mol |
IUPAC Name |
methyl 2-chloro-6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8-5-10(12)13-9-3-2-6(14(16)17)4-7(8)9/h2-5H,1H3 |
InChI Key |
DNEYGZCKYOTCLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)






![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)






